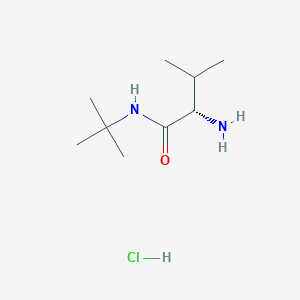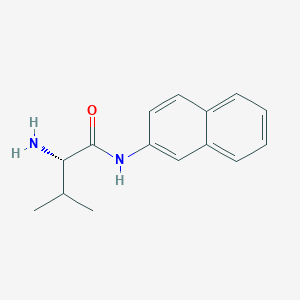
H-Pro-NHEt.HCl
Übersicht
Beschreibung
H-Pro-NHEt.HCl is a chemical compound with the molecular formula C7H15ClN2O . It is the C-terminal residue of highly active GnRH agonists as buserelin or leuprorelin replacing the C-terminal Pro-Gly amide of the native peptide hormone .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an empirical formula (Hill Notation) of C7H15ClN2O . The InChI key is PTSTYNLPDWVGLZ-RGMNGODLSA-N . The SMILES string representation is Cl.CCNC(=O)[C@@H]1CCCN1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 178.66 g/mol . Unfortunately, the available resources do not provide further details on its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Hydrothermal Carbonization Modeling, Final Properties Design, and Applications A Review
by Román et al. (2018) discusses the applications of hydrothermal carbonization, particularly the benefits associated with carbonaceous solid products. This might be indirectly relevant to understanding the applications of H-Pro-NHEt.HCl in biomass conversion technologies Román et al., 2018.
Structural Characterization of HC-Pro, a Plant Virus Multifunctional Protein by Plisson et al. (2003) focuses on the helper component proteinase (HC-Pro), which is key in the viral cycle of plant viruses. This research could provide insights into the structural aspects of similar protein complexes Plisson et al., 2003.
Peptide Catalyzed Asymmetric Conjugate Addition Reactions of Aldehydes to Nitroethylene by Wiesner et al. (2008) explores the use of a peptide, H-D-Pro-Pro-Glu-NH2, as a catalyst for conjugate addition reactions. This study might offer insights into similar peptide-based catalysis, which could be relevant to this compound applications Wiesner et al., 2008.
Investigating Sequence Space How Important is the Spatial Arrangement of Functional Groups in the Asymmetric Aldol Reaction Catalyst H‐Pro‐Pro‐Asp‐NH2?
by Revell and Wennemers (2008) examines the role of functional group arrangement in a specific peptide catalyst. This research might be relevant for understanding the structure-activity relationships in similar compounds like this compound Revell & Wennemers, 2008.
Cell-Based High Content Screening Using an Integrated Microfluidic Device by Ye et al. (2007) discusses a method for high content screening in drug discovery. This technology could be applicable in the testing and development of compounds like this compound Ye et al., 2007.
Safety and Hazards
When handling H-Pro-NHEt.HCl, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
H-Pro-NHEt.HCl, also known as (S)-N-Ethylpyrrolidine-2-carboxamide hydrochloride, is a derivative of the amino acid proline . It is the C-terminal residue of highly active Gonadotropin-Releasing Hormone (GnRH) agonists such as buserelin or leuprorelin . These GnRH agonists target the GnRH receptors in the pituitary gland .
Mode of Action
The compound replaces the C-terminal Pro-Gly amide of the native peptide hormone . This modification enhances the agonistic activity of the GnRH analogs, leading to a more potent stimulation of the GnRH receptors .
Biochemical Pathways
The activation of GnRH receptors by the agonists triggers a cascade of biochemical reactions. These include the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . These hormones play crucial roles in the regulation of reproductive functions.
Result of Action
The molecular and cellular effects of this compound’s action would be expected to mirror those of the GnRH agonists it is part of. This includes the stimulation of LH and FSH release, which in turn regulate reproductive functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH and temperature can affect the stability of the compound. Additionally, the presence of other substances, such as proteins or salts, can potentially interact with the compound and alter its action .
Biochemische Analyse
Biochemical Properties
H-Pro-NHEt.HCl plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and enzyme interactions. This compound is known to interact with enzymes such as trypsin and chymotrypsin, which are involved in protein digestion and hydrolysis . The nature of these interactions typically involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to impact the activity of certain signaling molecules, leading to changes in cellular responses . Furthermore, this compound can alter gene expression patterns, thereby affecting the synthesis of proteins and other essential biomolecules . These effects on cellular metabolism can result in changes in energy production, nutrient utilization, and overall cell health .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For example, this compound can act as an enzyme inhibitor or activator, depending on the context of its interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions ultimately lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be relatively stable under standard storage conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as cellular damage, inflammation, and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. This compound can interact with enzymes such as aminopeptidases and carboxypeptidases, which are involved in the breakdown and synthesis of peptides . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules . These transport and distribution processes are crucial for the compound’s activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can participate in various biochemical reactions and processes .
Eigenschaften
IUPAC Name |
(2S)-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-8-7(10)6-4-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSTYNLPDWVGLZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628396 | |
| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58107-62-3 | |
| Record name | N-Ethyl-L-prolinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















